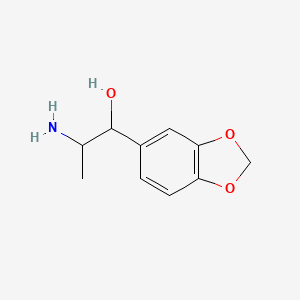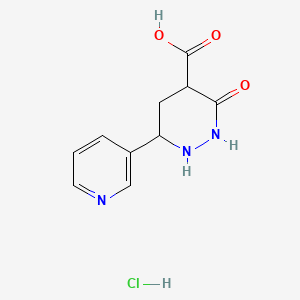
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring fused to a diazinane ring, with a carboxylic acid and a ketone functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of the diazinane ring through cyclization reactions. The carboxylic acid and ketone functionalities are then introduced through oxidation and substitution reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. The final product is often purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone and carboxylic acid groups can be reduced to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a diverse array of derivatives.
科学研究应用
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the pyridine and diazinane rings allows for specific interactions with active sites, while the carboxylic acid and ketone groups can form hydrogen bonds and other interactions that stabilize the binding.
相似化合物的比较
Similar Compounds
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but differs in the presence of an aryl group and a carbohydrazide moiety.
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: This compound has a similar pyridine ring but lacks the diazinane ring and has different functional groups.
Uniqueness
3-Oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride is unique due to the combination of the pyridine and diazinane rings, along with the specific functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C10H12ClN3O3 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
3-oxo-6-pyridin-3-yldiazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O3.ClH/c14-9-7(10(15)16)4-8(12-13-9)6-2-1-3-11-5-6;/h1-3,5,7-8,12H,4H2,(H,13,14)(H,15,16);1H |
InChI 键 |
VDFHAOSCULUFAO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NNC1C2=CN=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


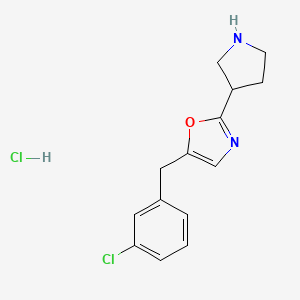
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

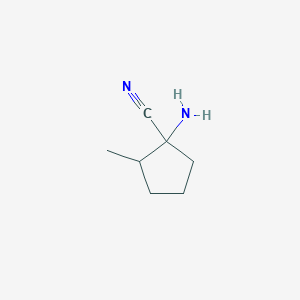
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
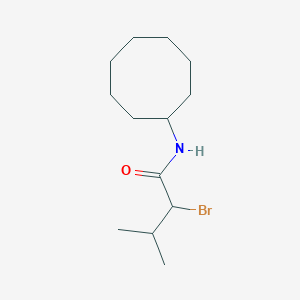

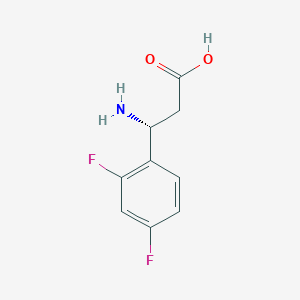
![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)
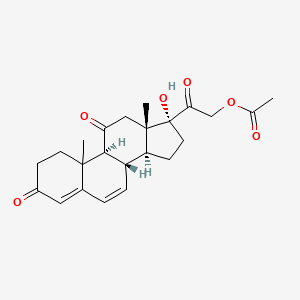
![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
